
Dimethyl arsenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl arsenate, also known as dimethylarsinic acid, is an organoarsenic compound with the chemical formula (CH₃)₂AsO₂H. It is a derivative of arsenic acid where two hydrogen atoms are replaced by methyl groups. This compound is of significant interest due to its applications in various fields, including agriculture, medicine, and environmental science.
准备方法
Synthetic Routes and Reaction Conditions: Dimethyl arsenate can be synthesized through the methylation of arsenic compounds. One common method involves the reaction of arsenic trioxide with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
As2O3+4CH3I+6NaOH→2(CH3)2AsO2Na+3H2O+4NaI
The resulting sodium dimethylarsinate can then be acidified to yield this compound.
Industrial Production Methods: In industrial settings, this compound is often produced through the methylation of arsenic acid using methylating agents such as dimethyl sulfate or methyl iodide. The process typically involves controlled reaction conditions to ensure high yield and purity of the product.
化学反应分析
Types of Reactions: Dimethyl arsenate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form dimethylarsinic acid.
Reduction: It can be reduced to form dimethylarsine.
Substitution: this compound can undergo nucleophilic substitution reactions where the arsenic atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, and halides can be used under appropriate conditions.
Major Products:
Oxidation: Dimethylarsinic acid.
Reduction: Dimethylarsine.
Substitution: Various organoarsenic compounds depending on the nucleophile used.
科学研究应用
Dimethyl arsenate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: this compound is studied for its effects on biological systems, including its role in arsenic metabolism and toxicity.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Industry: It is used in the production of pesticides and herbicides, as well as in the treatment of wood to prevent decay.
作用机制
The mechanism of action of dimethyl arsenate involves its interaction with cellular components. It is known to inhibit various enzymes by binding to thiol groups, leading to the disruption of cellular processes. The compound can also induce oxidative stress by generating reactive oxygen species, which can damage cellular structures and DNA. The molecular targets include enzymes involved in cellular respiration and DNA repair pathways.
相似化合物的比较
Dimethyl arsenate is similar to other methylated arsenic compounds such as monomethyl arsenate and trimethylarsine oxide. it is unique in its specific reactivity and applications:
Monomethyl Arsenate: Less methylated and has different reactivity and toxicity profiles.
Trimethylarsine Oxide: More methylated and volatile, with distinct applications in organic synthesis and industrial processes.
This compound stands out due to its balanced properties, making it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
34442-00-7 |
|---|---|
分子式 |
C2H7AsO4 |
分子量 |
170.00 g/mol |
IUPAC 名称 |
dimethoxyarsinic acid |
InChI |
InChI=1S/C2H7AsO4/c1-6-3(4,5)7-2/h1-2H3,(H,4,5) |
InChI 键 |
DVUATXGAAOINPS-UHFFFAOYSA-N |
规范 SMILES |
CO[As](=O)(O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



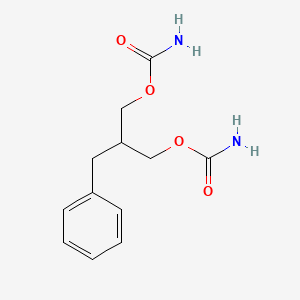


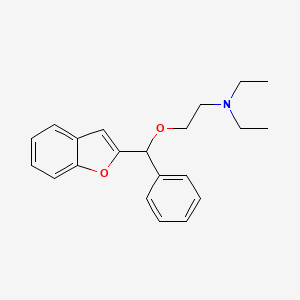

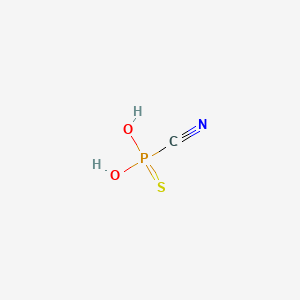

![2,5,7,8,9-Pentaoxabicyclo[4.2.1]nonane-3,4-diamine](/img/structure/B14691131.png)

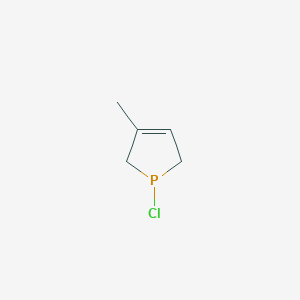
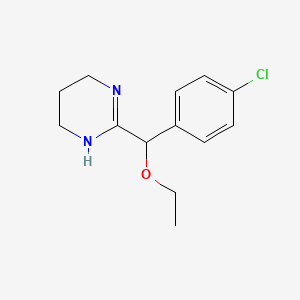
![{[(Methylstannyl)oxy]sulfinyl}oxidanide](/img/structure/B14691167.png)

